molecular formula C12H9N3O B11890253 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 90019-56-0

2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11890253
CAS No.: 90019-56-0
M. Wt: 211.22 g/mol
InChI Key: LCIWNFJRZJKIJM-UHFFFAOYSA-N
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Description

2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring. It has gained significant attention in medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory and anticancer activities .

Chemical Reactions Analysis

Types of Reactions

2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolopyrimidine scaffold .

Scientific Research Applications

2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one: Known for its anti-inflammatory properties.

    5-Methyl-2-phenylpyrazolo[1,5-a]-pyrimidine: Exhibits similar structural features but with different functional groups.

    7-Hydroxy-5-methyl-2-phenyl-pyrazolo[1,5-a]pyrimidine: Another derivative with potential therapeutic applications.

Uniqueness

2-Phenylpyrazolo[1,5-a]pyrimidin-7-ol stands out due to its unique combination of a pyrazole and pyrimidine ring system, which imparts distinct chemical and biological properties. Its potential as a nonsteroidal anti-inflammatory drug with reduced ulcerogenic activity makes it particularly noteworthy .

Properties

CAS No.

90019-56-0

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C12H9N3O/c16-12-6-7-13-11-8-10(14-15(11)12)9-4-2-1-3-5-9/h1-8,14H

InChI Key

LCIWNFJRZJKIJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CC(=O)N3N2

Origin of Product

United States

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